Cas no 773140-43-5 (ethyl 4-aminopyridine-2-carboxylate)

Ethyl 4-aminopyridine-2-carboxylate is a versatile heterocyclic compound featuring both an amino and an ester functional group on a pyridine scaffold. Its structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the electron-donating amino group enhances reactivity in electrophilic substitution reactions, while the ester moiety allows for further functionalization via hydrolysis or transesterification. This compound exhibits good solubility in common organic solvents, facilitating its use in multi-step synthetic routes. Its stability under standard conditions and well-defined reactivity profile contribute to its utility in medicinal chemistry and material science applications.
ethyl 4-aminopyridine-2-carboxylate structure
773140-43-5 structure
Product Name:ethyl 4-aminopyridine-2-carboxylate
CAS No:773140-43-5
MF:C8H10N2O2
MW:166.177201747894
MDL:MFCD10566236
CID:552129
PubChem ID:45082573
Update Time:2025-10-28

ethyl 4-aminopyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-aminopicolinate
    • 2-Pyridinecarboxylicacid,4-amino-,ethylester
    • 4-amino-2-Pyridinecarboxylic acid ethyl ester
    • Ethyl 4-aminopyridine-2-carboxylate
    • 2-Pyridinecarboxylicacid,4-amino-,ethylester(9CI)
    • 2-Pyridinecarboxylic acid, 4-amino-, ethyl ester
    • AK133247
    • 2-Pyridinecarboxylic acid, 4-amino-,ethyl ester
    • Ethyl 4-amino-2-pyridinecarboxylate
    • FCH881067
    • PB20455
    • RP22915
    • ST2412990
    • AX8254798
    • ethyl4-aminopicolinate
    • FT-0735395
    • YFB14043
    • 2-pyridinecarboxylic acid,4-amino-,ethyl ester
    • J-510312
    • AC-22633
    • MFCD10566236
    • A9788
    • CS-W006276
    • DS-4462
    • 773140-43-5
    • SCHEMBL3062909
    • P10918
    • DTXSID20665291
    • AKOS006303123
    • EN300-6511376
    • ethyl 4-aminopyridine-2-carboxylate
    • MDL: MFCD10566236
    • Inchi: 1S/C8H10N2O2/c1-2-12-8(11)7-5-6(9)3-4-10-7/h3-5H,2H2,1H3,(H2,9,10)
    • InChI Key: JEGLDMPBDKDOQM-UHFFFAOYSA-N
    • SMILES: O(C(C1C=C(C=CN=1)N)=O)CC

Computed Properties

  • Exact Mass: 166.0743
  • Monoisotopic Mass: 166.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65.2
  • XLogP3: 0.7

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.2±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 340.8±22.0 °C at 760 mmHg
  • Flash Point: 159.9±22.3 °C
  • Refractive Index: 1.559
  • PSA: 65.21
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

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ethyl 4-aminopyridine-2-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:773140-43-5)ethyl 4-aminopyridine-2-carboxylate
Order Number:A9788
Stock Status:in Stock
Quantity:1.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:44
Price ($):151.0
Email:sales@amadischem.com

Additional information on ethyl 4-aminopyridine-2-carboxylate

Research Briefing on Ethyl 4-Aminopyridine-2-carboxylate (CAS: 773140-43-5) in Chemical Biology and Pharmaceutical Applications

Ethyl 4-aminopyridine-2-carboxylate (CAS: 773140-43-5) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its structural versatility and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and neuroactive compounds. This briefing synthesizes the latest findings on this compound, focusing on its synthetic utility, mechanism of action, and preclinical potential.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a building block for novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized ethyl 4-aminopyridine-2-carboxylate as a core scaffold, modifying its structure to develop potent and selective BTK inhibitors with improved pharmacokinetic properties. The study reported IC50 values in the low nanomolar range for several derivatives, highlighting the compound's significance in targeted cancer therapy development.

In neuroscience applications, ethyl 4-aminopyridine-2-carboxylate derivatives have shown promise as potassium channel modulators. A recent Nature Chemical Biology publication (2024) described structural modifications that enhanced the compound's ability to selectively block Kv1 family channels, potentially offering new therapeutic avenues for multiple sclerosis and other neurological disorders. The research team employed cryo-EM and molecular dynamics simulations to elucidate the binding interactions at atomic resolution.

The compound's synthetic accessibility has also been improved through recent methodological advances. A 2023 Organic Letters report detailed a novel continuous-flow synthesis approach that increased yield (85%) and purity (>99%) while reducing reaction time from 12 hours to 30 minutes. This technological advancement addresses previous scalability challenges in producing ethyl 4-aminopyridine-2-carboxylate for industrial applications.

Pharmacokinetic studies published in Drug Metabolism and Disposition (2024) have provided new insights into the compound's metabolic profile. Researchers identified the major metabolic pathways and characterized several active metabolites, information critical for future drug development efforts. The studies employed advanced LC-MS/MS techniques and in vitro hepatocyte models to map the complete metabolic fate of ethyl 4-aminopyridine-2-carboxylate derivatives.

Emerging applications in antimicrobial research have also been reported. A recent ACS Infectious Diseases study demonstrated that certain fluorinated derivatives of ethyl 4-aminopyridine-2-carboxylate exhibited potent activity against drug-resistant Gram-positive bacteria, with MIC values comparable to established antibiotics. The mechanism appears to involve disruption of bacterial membrane potential and inhibition of efflux pumps.

Looking forward, ethyl 4-aminopyridine-2-carboxylate continues to attract attention as a versatile scaffold in drug discovery. Several pharmaceutical companies have included derivatives in their preclinical pipelines, targeting indications ranging from oncology to CNS disorders. The compound's balanced physicochemical properties and demonstrated biological activity profile suggest it will remain an important tool in medicinal chemistry for the foreseeable future.

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Amadis Chemical Company Limited
(CAS:773140-43-5)ethyl 4-aminopyridine-2-carboxylate
A9788
Purity:99%
Quantity:1.0g
Price ($):151.0
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